
Glafenine-d4 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glafenine-d4 N-Oxide is a deuterated analog of Glafenine N-Oxide, a major metabolite of Glafenine. It is a non-steroidal anti-inflammatory drug used primarily for research purposes. The compound is characterized by its molecular formula C19H13D4ClN2O5 and a molecular weight of 392.83 .
Méthodes De Préparation
The synthesis of Glafenine-d4 N-Oxide involves the deuteration of Glafenine followed by oxidation. The synthetic route typically includes:
Deuteration: Introduction of deuterium atoms into the Glafenine molecule.
Analyse Des Réactions Chimiques
Glafenine-d4 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the N-oxide to its parent amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Glafenine-d4 N-Oxide is used extensively in scientific research, particularly in the fields of:
Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and metabolic pathways.
Biology: It serves as a tool for studying the biological effects and metabolism of Glafenine.
Medicine: Research involving its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.
Mécanisme D'action
The mechanism of action of Glafenine-d4 N-Oxide involves its interaction with molecular targets similar to those of Glafenine. It inhibits the cyclooxygenase enzyme, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. The deuterium atoms in this compound may also influence its metabolic stability and pharmacokinetics .
Comparaison Avec Des Composés Similaires
Glafenine-d4 N-Oxide can be compared with other similar compounds such as:
Glafenine: The parent compound, used for pain relief.
Glafenine N-Oxide: The non-deuterated analog, also a major metabolite of Glafenine.
Glafenic Acid: Another metabolite of Glafenine, differing in its chemical structure and properties.
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in research, such as improved metabolic stability and the ability to trace the compound in biological systems .
Propriétés
Numéro CAS |
1794829-04-1 |
|---|---|
Formule moléculaire |
C19H17ClN2O5 |
Poids moléculaire |
392.828 |
Nom IUPAC |
2,3-dihydroxypropyl 2-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]-3,4,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C19H17ClN2O5/c20-12-5-6-14-17(7-8-22(26)18(14)9-12)21-16-4-2-1-3-15(16)19(25)27-11-13(24)10-23/h1-9,13,23-24,26H,10-11H2/i1D,2D,3D,4D |
Clé InChI |
YCLRZGMFJXEHFV-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)N=C2C=CN(C3=C2C=CC(=C3)Cl)O |
Synonymes |
2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid-d4; N-(7-Chloro-1-oxido-4-quinolyl)anthranilic Acid-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


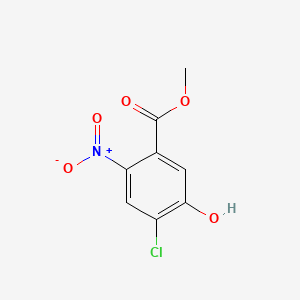
![2-amino-4-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]phenol;(E)-but-2-enedioic acid](/img/structure/B586455.png)
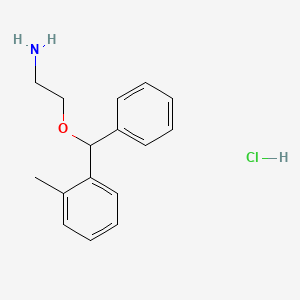
![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)

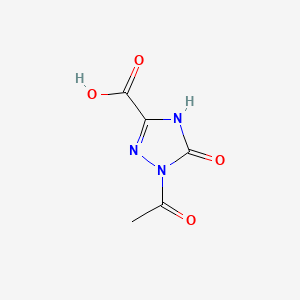
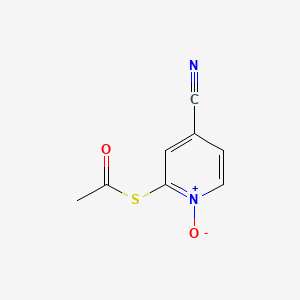
![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)
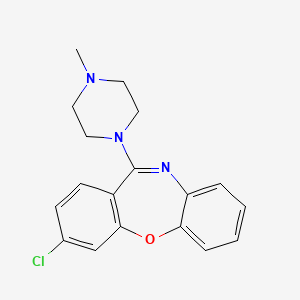

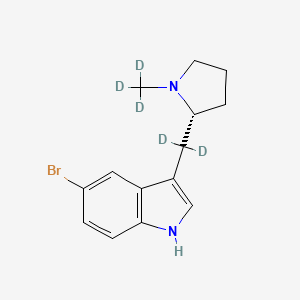
![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)
